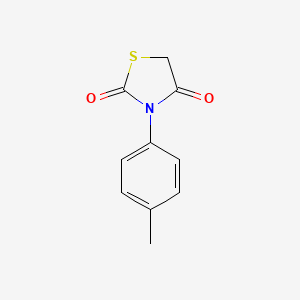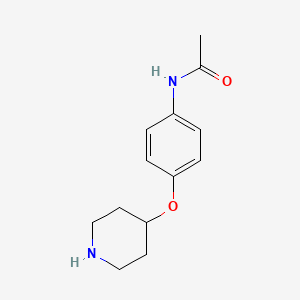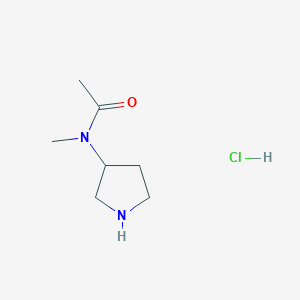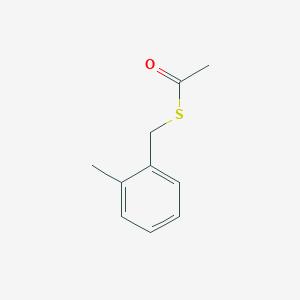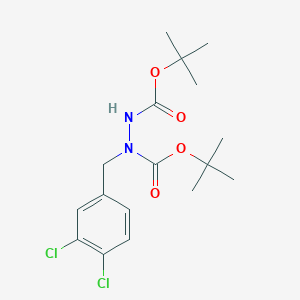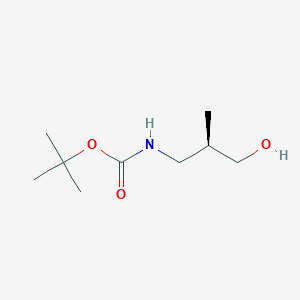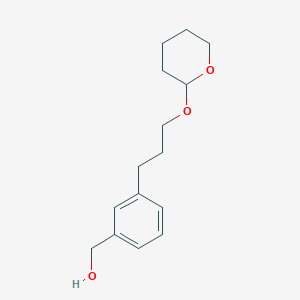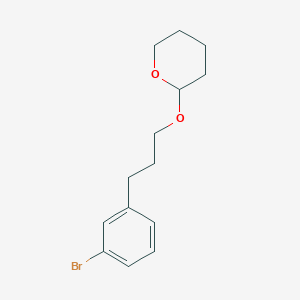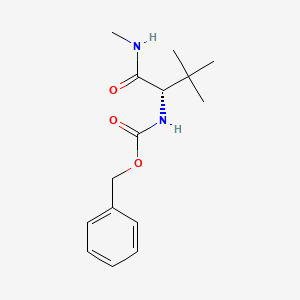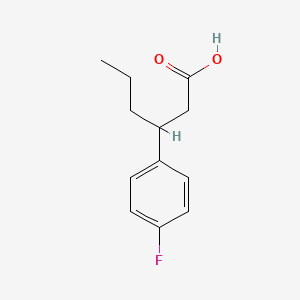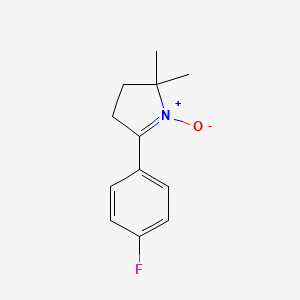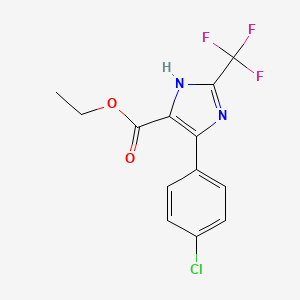![molecular formula C5H10Cl6Si2 B3107876 Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- CAS No. 1627573-20-9](/img/structure/B3107876.png)
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
概要
説明
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of multiple chlorine atoms and silicon, making it a versatile reagent in various chemical processes. This compound is used in a range of applications, from industrial manufacturing to scientific research.
準備方法
The synthesis of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- typically involves the reaction of chlorosilanes with organic halides under controlled conditions. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure the purity and yield of the compound.
化学反応の分析
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .
科学的研究の応用
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for various analytical techniques.
Industry: It is used in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- involves its ability to form strong bonds with other molecules through its silicon atoms. This allows it to act as a cross-linking agent in polymerization reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other molecules to form stable complexes .
類似化合物との比較
Similar compounds to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- include:
Silane, dichloro(3-chloro-2-methylpropyl)methyl-: This compound has a similar structure but lacks the trichlorosilyl group, making it less reactive in certain applications.
Methyltrichlorosilane: Known for its use in the production of silicone polymers, it has a simpler structure and different reactivity profile compared to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-.
The uniqueness of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- lies in its dual functionality, allowing it to participate in a broader range of chemical reactions and applications.
特性
IUPAC Name |
trichloro-[[dichloro-(3-chloro-2-methylpropyl)silyl]methyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl6Si2/c1-5(2-6)3-12(7,8)4-13(9,10)11/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBUEMQOTABEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
